Z-D-Pro-OH

概述

描述

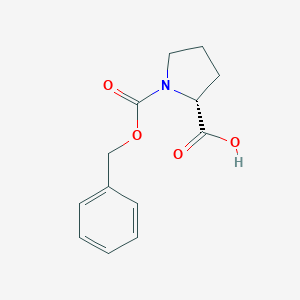

Z-D-Pro-OH: N-Benzyloxycarbonyl-D-proline , is an organic compound with the chemical formula C₁₃H₁₅NO₄ . It is a white solid that is soluble in organic solvents and has a relatively high melting point and boiling point . This compound is a chiral molecule with a D-configuration and is often used as a reagent to protect amino acids in organic synthesis .

准备方法

The preparation of N-Benzyloxycarbonyl-D-proline generally involves the following steps :

- The proline benzyl ester is then esterified to N-Benzyloxycarbonyl-D-proline by acid or base catalysis .

D-proline reacts with benzyl alcohol: to generate .

化学反应分析

N-Benzyloxycarbonyl-D-proline: undergoes various types of chemical reactions, including:

科学研究应用

N-Benzyloxycarbonyl-D-proline: has several scientific research applications, including:

Peptide Synthesis: It is used as a starting material to prepare various peptides of pharmacological importance.

Fluorophore-Labeled Peptides: It is used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers.

Human Neutrophil Elastase Inhibitors: It is used as a reactant to synthesize benzoxazole-derived human neutrophil elastase inhibitors.

作用机制

The mechanism of action of N-Benzyloxycarbonyl-D-proline involves its interaction with specific molecular targets and pathways. It acts as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. The compound forms a stable N-benzyloxycarbonyl protecting group, which can be selectively deprotected to obtain the target compound .

相似化合物的比较

N-Benzyloxycarbonyl-D-proline: can be compared with other similar compounds, such as:

N-Benzyloxycarbonyl-L-proline: This compound has a similar structure but with an L-configuration.

N-Cbz-DL-proline: This compound is a proline derivative used for the synthesis of various agents.

The uniqueness of N-Benzyloxycarbonyl-D-proline lies in its D-configuration, which makes it suitable for specific applications in peptide synthesis and other chemical reactions .

生物活性

Z-D-Pro-OH, a derivative of proline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound (Z-derivative of D-Proline hydroxylamine) is a synthetic compound that exhibits various biological activities. Its structural characteristics allow it to interact with biological systems, influencing cellular processes and potentially offering therapeutic benefits.

2. Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cell Proliferation Modulation : Studies have shown that this compound affects cell proliferation in various cell lines. For instance, it has been demonstrated to enhance metabolic activity in endothelial cells, suggesting a role in angiogenesis and tissue regeneration .

- Antioxidant Properties : this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This property is crucial for preventing cellular damage and promoting cell survival .

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

3.1 Cell Line Studies

A series of experiments were conducted using various cell lines to evaluate the effects of this compound on cell viability and proliferation:

| Concentration (µM) | Cell Viability (%) | Notes |

|---|---|---|

| 10 | 95 | No significant cytotoxicity observed |

| 100 | 85 | Moderate increase in metabolic activity |

| 500 | 70 | Enhanced proliferation noted |

| 1000 | 50 | Cytotoxic effects begin to appear |

These results indicate that this compound promotes cell viability at lower concentrations while showing cytotoxicity at higher doses.

3.2 In Vivo Studies

In vivo studies using animal models have further elucidated the biological activities of this compound:

- Study on Wound Healing : In a rodent model, this compound was applied topically to wounds. Results showed a significant reduction in healing time compared to controls, indicating its potential as a therapeutic agent in wound management .

- Inflammation Model : In models of induced inflammation, administration of this compound resulted in reduced swelling and pain, supporting its anti-inflammatory properties .

4. Conclusion

This compound demonstrates promising biological activities that could have significant implications for therapeutic applications. Its ability to modulate cell proliferation, exhibit antioxidant properties, and reduce inflammation positions it as a potential candidate for further research in regenerative medicine and other therapeutic areas.

常见问题

Basic Research Questions

Q. What key physicochemical properties of Z-D-Pro-OH are critical for experimental design?

this compound (N-Carbobenzoxy-D-proline) requires careful consideration of its melting point (76–78°C), specific rotation (+40.2° in ethanol), and stability under varying pH and temperature conditions. These properties influence storage (room temperature), solvent selection, and reaction optimization. For example, its sensitivity to acidic/basic conditions necessitates neutral buffers in peptide synthesis. Analytical validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures purity .

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS No. | 6404-31-5 |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Specific Rotation ([α]D) | +40.2° (c = 2, EtOH) |

| Melting Point | 76–78°C |

Q. How can researchers verify the enantiomeric purity of this compound?

Enantiomeric purity is critical for stereospecific applications. Polarimetry (measuring specific rotation) is the primary method, requiring standardized conditions (e.g., 2% w/v in ethanol). Cross-validation via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolves ambiguities. Discrepancies in literature values (e.g., ±0.5° variations) should be addressed by calibrating instruments and reporting solvent/temperature parameters .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify carbobenzoxy (Z-group) protons (δ 7.3–7.4 ppm aromatic signals) and proline ring conformation.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) confirm Z-group integrity.

- Mass Spectrometry : ESI-MS (m/z 250.3 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can contradictory data on this compound’s specific rotation be resolved across studies?

Contradictions often arise from solvent polarity, concentration, or temperature variations. To standardize:

- Use a polarimeter calibrated with a reference standard (e.g., sucrose).

- Report solvent, concentration (e.g., 2% w/v in ethanol), and temperature (25°C) explicitly.

- Compare results with peer datasets using meta-analysis frameworks (e.g., FINER criteria: Feasibility, Novelty, Ethics, Relevance) to identify methodological biases .

Q. What strategies improve this compound’s coupling efficiency in solid-phase peptide synthesis (SPPS)?

The Z-group’s steric hindrance slows acylation. Optimize by:

- Activating as a pentafluorophenyl ester to enhance reactivity.

- Using coupling agents (HBTU/HOBt) with 2–4 equivalents of DIEA in DMF.

- Monitoring via Kaiser test or LC-MS to detect incomplete couplings .

Q. How does this compound’s stereochemistry influence its biochemical applications?

D-proline’s non-natural configuration confers resistance to proteases, making this compound valuable for stable peptide mimics. However, its inverted ring puckering (Cγ-endo) affects peptide backbone conformation. Molecular dynamics simulations (AMBER force field) or X-ray crystallography can predict/validate structural impacts .

Q. Methodological Guidance

- Data Contradiction Analysis : Apply iterative qualitative frameworks (e.g., PICO: Population, Intervention, Comparison, Outcome) to dissect experimental variables. For example, compare melting point discrepancies by replicating conditions from conflicting studies .

- Literature Review : Use systematic reviews (PRISMA guidelines) to map this compound’s applications in peptide engineering, prioritizing primary sources from journals like Beilstein Journal of Organic Chemistry .

属性

IUPAC Name |

(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVXCZADZNAMJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214085 | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6404-31-5 | |

| Record name | N-(Benzyloxycarbonyl)-D-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006404315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。